Cas no 1270365-50-8 (4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid)

4-Amino-4-(4-chloro-3-fluorophenyl)butanoic acid is a fluorinated phenylalanine derivative with potential applications in pharmaceutical and biochemical research. Its structure incorporates both a chloro and a fluoro substituent on the phenyl ring, enhancing its utility as a building block for bioactive compounds. The presence of the amino and carboxylic acid functional groups allows for further derivatization, making it valuable in peptide synthesis and medicinal chemistry. The electron-withdrawing effects of the halogen substituents may influence its reactivity and binding properties, offering advantages in the design of enzyme inhibitors or receptor modulators. This compound is typically handled under controlled conditions due to its synthetic sensitivity.
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid structure
1270365-50-8 structure
Product name:4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
CAS No:1270365-50-8
MF:C10H11ClFNO2
Molecular Weight:231.651245355606
CID:6305805
PubChem ID:82619582

4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
    • 1270365-50-8
    • EN300-1966302
    • インチ: 1S/C10H11ClFNO2/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5,9H,3-4,13H2,(H,14,15)
    • InChIKey: RPLSZMUMTFTGNC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)C(CCC(=O)O)N

計算された属性

  • 精确分子量: 231.0462344g/mol
  • 同位素质量: 231.0462344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • XLogP3: -0.9

4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1966302-0.05g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
0.05g
$827.0 2023-09-17
Enamine
EN300-1966302-0.5g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
0.5g
$946.0 2023-09-17
Enamine
EN300-1966302-2.5g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
2.5g
$1931.0 2023-09-17
Enamine
EN300-1966302-1.0g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
1g
$1100.0 2023-05-31
Enamine
EN300-1966302-5.0g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
5g
$3189.0 2023-05-31
Enamine
EN300-1966302-1g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
1g
$986.0 2023-09-17
Enamine
EN300-1966302-10g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
10g
$4236.0 2023-09-17
Enamine
EN300-1966302-0.25g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
0.25g
$906.0 2023-09-17
Enamine
EN300-1966302-0.1g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
0.1g
$867.0 2023-09-17
Enamine
EN300-1966302-10.0g
4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid
1270365-50-8
10g
$4729.0 2023-05-31

4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid 関連文献

4-amino-4-(4-chloro-3-fluorophenyl)butanoic acidに関する追加情報

4-Amino-4-(4-Chloro-3-Fluorophenyl)Butanoic Acid: A Comprehensive Overview

4-Amino-4-(4-chloro-3-fluorophenyl)butanoic acid, also known by its CAS number 1270365-50-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a butanoic acid backbone with an amino group and a substituted phenyl ring, making it a versatile structure for various chemical modifications and biological studies.

The synthesis of 4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid involves a series of carefully designed reactions, including nucleophilic substitutions, reductions, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity, which is crucial for its use in preclinical studies and beyond.

One of the most promising aspects of this compound is its potential as a building block in medicinal chemistry. The presence of both an amino group and a substituted phenyl ring provides multiple sites for further functionalization, allowing researchers to explore its role in various biological pathways. For instance, studies have shown that derivatives of this compound exhibit activity against certain enzymes involved in metabolic disorders, making it a valuable lead compound for drug discovery.

In terms of biological activity, 4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid has demonstrated selectivity towards specific receptors and kinases. Recent research has focused on understanding its mechanism of action at the molecular level, which could pave the way for its application in treating conditions such as inflammation and neurodegenerative diseases.

The structural flexibility of this compound also makes it an ideal candidate for exploring novel drug delivery systems. Researchers are investigating its ability to form stable complexes with other molecules, which could enhance bioavailability and reduce side effects when used as a therapeutic agent.

Moreover, the environmental impact of synthesizing and using 1270365-50-8 has been a topic of interest in green chemistry circles. Efforts are underway to develop more sustainable methods for its production, ensuring that its use aligns with global sustainability goals.

In conclusion, 4-amino-4-(4-chloro-3-fluorophenyl)butanoic acid, with its CAS number 1270365-50-8, represents a multifaceted compound with vast potential in both academic research and industrial applications. Its unique structure, coupled with recent advances in synthetic and medicinal chemistry, positions it as a key player in the development of innovative therapeutic solutions.

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